Methyl 4-[(4-{4-methyl-3-[(pyridin-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzoate
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Overview
Description
METHYL 4-{[4-(4-METHYL-3-{[(2-PYRIDYLMETHYL)AMINO]SULFONYL}PHENYL)-1-PHTHALAZINYL]AMINO}BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[4-(4-METHYL-3-{[(2-PYRIDYLMETHYL)AMINO]SULFONYL}PHENYL)-1-PHTHALAZINYL]AMINO}BENZOATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[4-(4-METHYL-3-{[(2-PYRIDYLMETHYL)AMINO]SULFONYL}PHENYL)-1-PHTHALAZINYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
METHYL 4-{[4-(4-METHYL-3-{[(2-PYRIDYLMETHYL)AMINO]SULFONYL}PHENYL)-1-PHTHALAZINYL]AMINO}BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-{[4-(4-METHYL-3-{[(2-PYRIDYLMETHYL)AMINO]SULFONYL}PHENYL)-1-PHTHALAZINYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to METHYL 4-{[4-(4-METHYL-3-{[(2-PYRIDYLMETHYL)AMINO]SULFONYL}PHENYL)-1-PHTHALAZINYL]AMINO}BENZOATE include:
Uniqueness
What sets METHYL 4-{[4-(4-METHYL-3-{[(2-PYRIDYLMETHYL)AMINO]SULFONYL}PHENYL)-1-PHTHALAZINYL]AMINO}BENZOATE apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C29H25N5O4S |
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Molecular Weight |
539.6 g/mol |
IUPAC Name |
methyl 4-[[4-[4-methyl-3-(pyridin-2-ylmethylsulfamoyl)phenyl]phthalazin-1-yl]amino]benzoate |
InChI |
InChI=1S/C29H25N5O4S/c1-19-10-11-21(17-26(19)39(36,37)31-18-23-7-5-6-16-30-23)27-24-8-3-4-9-25(24)28(34-33-27)32-22-14-12-20(13-15-22)29(35)38-2/h3-17,31H,18H2,1-2H3,(H,32,34) |
InChI Key |
BYBBEKWZUIYLRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)OC)S(=O)(=O)NCC5=CC=CC=N5 |
Origin of Product |
United States |
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